4-[(E)-2-(1,3-dibenzylimidazolidin-2-yl)ethenyl]-N,N-dimethylaniline
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Overview
Description
4-[(1E)-2-(1,3-DIBENZYLIMIDAZOLIDIN-2-YL)ETHENYL]-N,N-DIMETHYLANILINE is a complex organic compound with the molecular formula C27H31N3 and a molecular weight of 397.55514 g/mol . This compound is known for its unique structure, which includes an imidazolidine ring and a dimethylaniline group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-(1,3-DIBENZYLIMIDAZOLIDIN-2-YL)ETHENYL]-N,N-DIMETHYLANILINE typically involves the reaction of 1,3-dibenzylimidazolidine with N,N-dimethylaniline under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-2-(1,3-DIBENZYLIMIDAZOLIDIN-2-YL)ETHENYL]-N,N-DIMETHYLANILINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaniline group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding imidazolidine oxides.
Reduction: Formation of reduced imidazolidine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-[(1E)-2-(1,3-DIBENZYLIMIDAZOLIDIN-2-YL)ETHENYL]-N,N-DIMETHYLANILINE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of advanced materials and as a dopant in organic semiconductors.
Mechanism of Action
The mechanism of action of 4-[(1E)-2-(1,3-DIBENZYLIMIDAZOLIDIN-2-YL)ETHENYL]-N,N-DIMETHYLANILINE involves its interaction with specific molecular targets. The compound can act as an electron donor, facilitating various redox reactions. It may also interact with cellular proteins and enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Known for its use as a dopant in organic semiconductors.
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylaniline: Another compound with similar structural features and applications.
Uniqueness
4-[(1E)-2-(1,3-DIBENZYLIMIDAZOLIDIN-2-YL)ETHENYL]-N,N-DIMETHYLANILINE is unique due to its specific imidazolidine ring structure and the presence of the dimethylaniline group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C27H31N3 |
---|---|
Molecular Weight |
397.6 g/mol |
IUPAC Name |
4-[(E)-2-(1,3-dibenzylimidazolidin-2-yl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C27H31N3/c1-28(2)26-16-13-23(14-17-26)15-18-27-29(21-24-9-5-3-6-10-24)19-20-30(27)22-25-11-7-4-8-12-25/h3-18,27H,19-22H2,1-2H3/b18-15+ |
InChI Key |
ZSVFMQQNWUJAFS-OBGWFSINSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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